molecular formula C36H46O4 B13640588 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde

4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde

Cat. No.: B13640588
M. Wt: 542.7 g/mol
InChI Key: MMBHPXQDVDPXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde is an organic compound characterized by the presence of formyl groups attached to a phenyl ring, which is further substituted with dioctoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the formylation of a dioctoxy-substituted phenyl ring using reagents such as Vilsmeier-Haack reagent or other formylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism by which 4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its formyl and dioctoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diformyldiphenyl ether
  • 4,4’-Oxydibenzaldehyde
  • Bis(4-formylphenyl) ether

Uniqueness

4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde is unique due to the presence of dioctoxy groups, which impart distinct physical and chemical properties. These groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C36H46O4

Molecular Weight

542.7 g/mol

IUPAC Name

4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde

InChI

InChI=1S/C36H46O4/c1-3-5-7-9-11-13-23-39-35-25-34(32-21-17-30(28-38)18-22-32)36(40-24-14-12-10-8-6-4-2)26-33(35)31-19-15-29(27-37)16-20-31/h15-22,25-28H,3-14,23-24H2,1-2H3

InChI Key

MMBHPXQDVDPXNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCC)C3=CC=C(C=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.